2-Methyl-2-phenylpropanenitrile
Overview
Description
Synthesis Analysis
The synthesis of polymers containing pseudohalide groups by cationic polymerization initiated by the system Lewis acid-2-azido-2-phenylpropane (APP) demonstrates the reactivity of similar compounds. Different Lewis acids can lead to the polymerization of 2-methylpropene, showing the potential of synthesizing specifically functionalized polymers through direct synthesis from the monomer (Chéradame et al., 1994).
Molecular Structure Analysis
The molecular structure of compounds related to 2-Methyl-2-phenylpropanenitrile, like (2E)-3-[4-(dimethylamino)phenyl]-2-nitroprop-2-enenitrile, shows zwitterionic nature in solid state, suggesting interesting electronic characteristics that could influence its chemical behavior and reactivity (Jasiński et al., 2016).
Chemical Reactions and Properties
The reaction mechanism involving 2-methylpropanenitrile shows the generation of stable [C4H6N]+ ions through significant molecular rearrangements, indicating complex chemical behavior and potential for diverse chemical transformations (Sarneel et al., 1982).
Physical Properties Analysis
The crystallographic analysis of related compounds like 1,3-Bis(2-cyanopropan-2-yl)-5-methylbenzene provides insights into the structural dimensions and interactions, such as weak C—H...π interactions, which could influence the physical properties of 2-Methyl-2-phenylpropanenitrile (Gomathi et al., 2019).
Chemical Properties Analysis
Studies on related compounds undergoing asymmetric radical reactions, such as the addition of sulfonyl chloride to 1-phenylpropene, highlight the potential stereoselectivity and reactivity of 2-Methyl-2-phenylpropanenitrile under catalytic conditions, suggesting its versatility in synthetic applications (Kameyama & Kamigata, 1989).
Scientific Research Applications
Synthesis of Nitrile-Bearing Quaternary Centers :
- 2-Methyl-2-phenylpropanenitrile serves as an efficient, non-toxic, electrophilic CN source for synthesizing nitrile-bearing quaternary centers. This approach involves a thermodynamic transnitrilation and anion-relay strategy, resulting in nitrile products from gem-difunctionalization of alkyl lithium reagents (Alazet, West, Patel, & Rousseaux, 2019).
Catalysis in Pharmaceutical Production :
- The compound is used in the mono-methylation of phenylacetonitrile to 2-phenylpropionitrile, a step in producing non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen, Ibuprofen, and Naproxen. A novel catalyst, potassium promoted lanthanum-magnesium oxide, has been reported for this purpose (Molleti & Yadav, 2017).
Role in Chemical Reactions and Syntheses :
- It's involved in reactions like the synthesis of dibenzylselenonium ylide, imide, and selenoxide with triphenylphosphine. These reactions result in various products, including dibenzyl diselenide (TamagakiSeizo, HatanakaIsao, & TamuraKatsuyuki, 1976).
- It also plays a role in meta-C–H arylation and methylation of 3-phenylpropanoic acid and phenolic derivatives using a nitrile template (Wan, Dastbaravardeh, Li, & Yu, 2013).
Applications in Polymer Chemistry :
- In the field of polymer chemistry, 2-Methyl-2-phenylpropanenitrile is utilized in the synthesis of poly(methacrylic) resins, displaying control over molecular weight and complex macromolecular architectures. This is evident in the use of 3-(((2-cyanopropan-2-yl)oxy)(cyclohexyl)amino)-2,2-dimethyl-3-phenylpropanenitrile for the synthesis of methacrylic homopolymers (Ballard, Aguirre, Simula, Leiza, Es, & Asua, 2017).
Safety And Hazards
Future Directions
2-Methyl-2-phenylpropanenitrile has been used as an efficient, non-toxic, electrophilic CN source for the synthesis of nitrile-bearing quaternary centers . This suggests potential future directions in the development of methods for the synthesis of nitrile-containing building blocks, which are of interest due to their utility as synthetic intermediates and their prevalence in pharmaceuticals .
properties
IUPAC Name |
2-methyl-2-phenylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQTYXFMSZUGOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383929 | |
Record name | 2-methyl-2-phenylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-phenylpropanenitrile | |
CAS RN |
1195-98-8 | |
Record name | α,α-Dimethylbenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1195-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-methyl-2-phenylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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